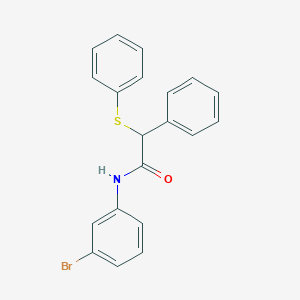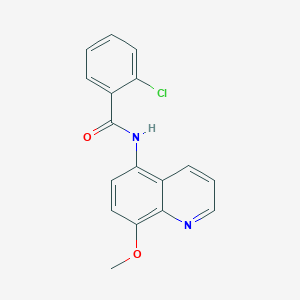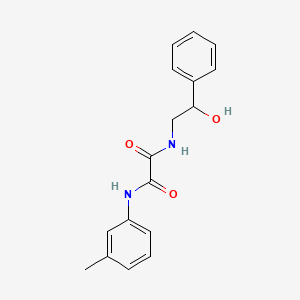
N-(3-bromophenyl)-2-phenyl-2-(phenylthio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromophenyl)-2-phenyl-2-(phenylthio)acetamide, commonly known as BPTAA, is a chemical compound that has been widely studied for its potential applications in various scientific fields. BPTAA belongs to the class of thioamide compounds, which are known for their diverse biological activities. In
Mecanismo De Acción
The mechanism of action of BPTAA is not fully understood, but studies have shown that it inhibits the activity of certain enzymes that are involved in cell proliferation and survival. BPTAA has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, BPTAA has been shown to have anti-inflammatory properties by inhibiting the activity of certain pro-inflammatory cytokines.
Biochemical and Physiological Effects:
BPTAA has been shown to have a number of biochemical and physiological effects. Studies have shown that BPTAA can inhibit the activity of certain enzymes that are involved in cell proliferation and survival. BPTAA has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, BPTAA has been shown to have anti-inflammatory properties by inhibiting the activity of certain pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using BPTAA in lab experiments is its high purity and good yield. BPTAA has also been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of using BPTAA is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on BPTAA. One area of research is the development of new drugs based on BPTAA for the treatment of cancer and other diseases. Another area of research is the study of the mechanism of action of BPTAA, which could lead to the development of more effective drugs. Additionally, research could be conducted on the synthesis of BPTAA and its derivatives to improve the yield and purity of the compound. Overall, BPTAA is a promising compound with many potential applications in various scientific fields.
Métodos De Síntesis
BPTAA can be synthesized through a multistep process involving the reaction of 3-bromophenylboronic acid with 2-phenylthioacetic acid, followed by the reaction of the resulting intermediate with phenylmagnesium bromide. The final product is obtained by the reaction of the resulting intermediate with acetic anhydride. The synthesis of BPTAA has been optimized to yield a high purity product with good yield.
Aplicaciones Científicas De Investigación
BPTAA has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of BPTAA is in the development of new drugs for the treatment of cancer. Studies have shown that BPTAA can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. BPTAA has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
N-(3-bromophenyl)-2-phenyl-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrNOS/c21-16-10-7-11-17(14-16)22-20(23)19(15-8-3-1-4-9-15)24-18-12-5-2-6-13-18/h1-14,19H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYBOTSYYBSPLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=CC(=CC=C2)Br)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-iodophenyl)-3,5-dimethyl-4-[(E)-(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B5147188.png)
![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-mesitylacetamide](/img/structure/B5147193.png)


![N-[2-(4-phenyl-1-piperazinyl)ethyl]-2-propylpentanamide hydrochloride](/img/structure/B5147209.png)


![ethyl 4-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5147231.png)



![ethyl 3-{[2-(2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5147276.png)
![ethyl 2-[6-(anilinocarbonyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]butanoate](/img/structure/B5147284.png)